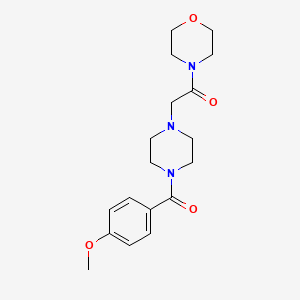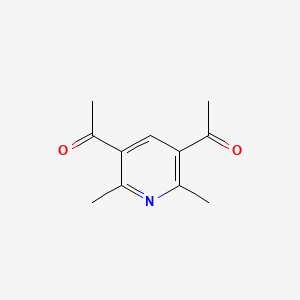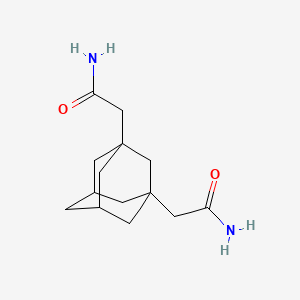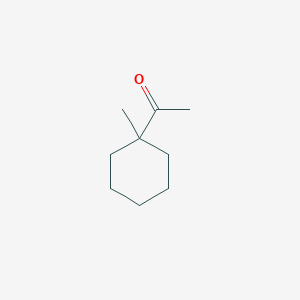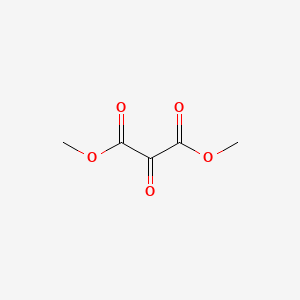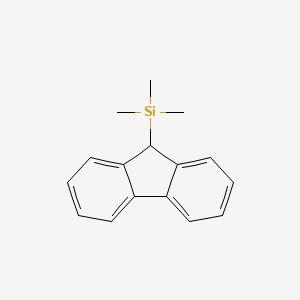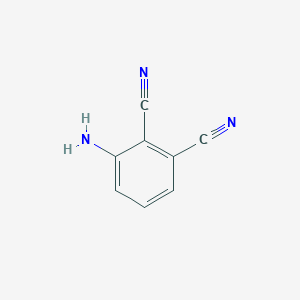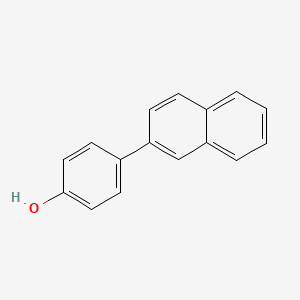
4-(Naphthalen-2-yl)phenol
Vue d'ensemble
Description
Le 4-Naphthalen-2-yl-phénol est un composé organique de formule moléculaire C16H12O. Il se compose d'un groupe phénol attaché à un cycle naphtalène, spécifiquement en position 2 du naphtalène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 4-Naphthalen-2-yl-phénol peut être synthétisé par plusieurs méthodes. Une approche courante implique la substitution aromatique nucléophile d'un dérivé du naphtalène par un dérivé du phénol en conditions basiques. Cette réaction nécessite généralement une base forte, comme l'hydroxyde de sodium, et des températures élevées pour faciliter la substitution .
Méthodes de production industrielle
Dans les milieux industriels, la production de 4-Naphthalen-2-yl-phénol implique souvent la distillation et le fractionnement du pétrole ou du goudron de houille, suivi de réactions chimiques spécifiques pour isoler et purifier le composé désiré .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Naphthalen-2-yl-phénol subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des quinones ou d'autres dérivés oxygénés.
Réduction : Les réactions de réduction peuvent le convertir en composés plus saturés.
Substitution : Il peut subir des réactions de substitution électrophile et nucléophile, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les acides et les bases sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que les réactions de substitution peuvent produire divers phénols et naphtalènes substitués .
Applications De Recherche Scientifique
Le 4-Naphthalen-2-yl-phénol a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Ce composé a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : La recherche a exploré son potentiel en tant que composé principal pour le développement de nouveaux produits pharmaceutiques.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels
Mécanisme d'action
Le mécanisme d'action du 4-Naphthalen-2-yl-phénol implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, on pense que son activité antimicrobienne résulte de sa capacité à perturber les membranes cellulaires microbiennes et à interférer avec les processus cellulaires essentiels. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Mécanisme D'action
The mechanism of action of 4-Naphthalen-2-yl-phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Naphtalène : Un composé aromatique plus simple avec deux cycles benzéniques fusionnés.
Phénol : Un composé aromatique plus simple avec un groupe hydroxyle attaché à un cycle benzénique.
2-Naphthol : Un dérivé du naphtalène avec un groupe hydroxyle en position 2.
Unicité
Le 4-Naphthalen-2-yl-phénol est unique en raison de sa structure spécifique, qui combine les propriétés du naphtalène et du phénol. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications .
Propriétés
IUPAC Name |
4-naphthalen-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRHUNSXEDESLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284931 | |
| Record name | 4-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-82-9 | |
| Record name | 6336-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Naphthalenyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVS55A8NMM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
